4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-4-8-16(9-5-13)21-18(24)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEYYZYMRCFJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b]thiazole structure. One common synthetic route includes the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a green solvent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield. The use of green chemistry principles, such as the employment of biodegradable solvents and energy-efficient methods, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The imidazo[2,1-b]thiazole ring can be reduced to form a corresponding thiazole derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Thiazole derivatives
Substitution: : Amides, esters, or ethers, depending on the nucleophile used
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. The compound is characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound, which is crucial for subsequent biological evaluations.
Research indicates that derivatives of this compound exhibit promising biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using human breast adenocarcinoma cell lines (e.g., MCF7) indicate that it can inhibit cancer cell proliferation. The anticancer activity is often assessed through assays like Sulforhodamine B (SRB), which measures cell viability following treatment with the compound . Molecular docking studies suggest that these compounds may interact with specific targets within cancer cells, enhancing their therapeutic efficacy against resistant strains .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations .
- Anticancer Screening : Another investigation focused on the anticancer properties of thiazole derivatives related to 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide. Compounds were tested against MCF7 cells, revealing that specific derivatives showed high potency with IC50 values indicating effective cytotoxicity against cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound binds to various biological targets. These studies provide insights into the binding affinities and interactions at the molecular level, which are critical for understanding the pharmacodynamics of the compound. For example, docking simulations have shown promising interactions with dihydrofolate reductase (DHFR), a key target in cancer therapy .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine atom and the imidazo[2,1-b]thiazole ring are key functional groups that interact with biological targets, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and biological activity (where available).
Structural Analogues and Substituent Effects
Key Observations :
- Bioactivity Trends : Methylsulfonylphenyl-containing derivatives (e.g., 5 , 6a ) exhibit potent kinase inhibition (IC₅₀ ~1–2 μM), suggesting that the imidazothiazole core is critical for activity. The target compound’s benzamide group could modulate selectivity or potency through hydrogen bonding or π-π interactions .
- Synthetic Flexibility: Analogues like 6a and 3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide highlight the feasibility of introducing diverse substituents (e.g., alkylamino, piperazine) to optimize pharmacokinetic properties .
Spectral Characterization
- IR/NMR Trends :
Biological Activity
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNS
- Molecular Weight : 332.24 g/mol
The compound contains a bromine atom, an imidazo[2,1-b]thiazole moiety, and a benzamide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazo[2,1-b]thiazole ring is known for its role in enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for tumor growth or microbial survival.
- Receptor Binding : It can bind to specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Antitumor Efficacy :
- A study found that derivatives of imidazo[2,1-b]thiazoles exhibited significant cytotoxicity against human cancer cell lines such as A-431 and Jurkat cells. The mechanism involved hydrophobic interactions with target proteins, leading to apoptosis in treated cells (IC values were significantly lower than those of standard treatments like doxorubicin) .
- Antimicrobial Properties :
- Enzyme Inhibition Studies :
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux in solvents like ethanol or DMF .
- Step 2: Introduction of the 4-bromobenzamide group via amide coupling using reagents such as EDCI/HOBt or carbodiimides. Microwave-assisted synthesis may reduce reaction time and improve yields .
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization in ethanol for high-purity isolation .
Q. How is the compound characterized for structural integrity?
Key techniques include:
- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm, amide protons at δ 9.7–10.2 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 450.2) .
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved in anticancer assays?
Discrepancies may arise from assay conditions or cellular models. Methodological considerations:
- Dose-response validation: Use multiple cell lines (e.g., MCF-7, HeLa) and replicate experiments to confirm IC₅₀ values (2.12–6.75 µM in thiazole analogs) .
- Mechanistic studies: Evaluate caspase activation (e.g., caspase-3/7 assays) to distinguish apoptosis from necrosis .
- Solubility controls: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Catalyst screening: Palladium (e.g., Pd/C) or copper catalysts enhance coupling efficiency in imidazo[2,1-b]thiazole formation .
- Solvent optimization: Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Flow chemistry: Continuous reactors reduce side reactions and improve scalability (yield increase by 15–20%) .
Q. How do structural modifications influence target selectivity?
Structure-activity relationship (SAR) studies highlight:
- Bromine substitution: The 4-bromo group enhances hydrophobic interactions with enzyme pockets (e.g., IDO1 inhibition) .
- Methylimidazo-thiazole core: Critical for kinase inhibition (e.g., EGFR) but may reduce solubility; adding polar groups (e.g., sulfonamides) improves bioavailability .
- Amide linkage: Replacing benzamide with sulfonamide alters binding kinetics to targets like carbonic anhydrase .
Data Analysis & Experimental Design
Q. How should crystallographic data be interpreted to resolve molecular conformation?
Q. What statistical methods validate biological assay reproducibility?
- ANOVA: Compare triplicate data across treatment groups (p < 0.05 significance threshold) .
- Bland-Altman plots: Assess agreement between independent experiments (e.g., IC₅₀ values from two labs) .
Mechanistic & Functional Studies
Q. What in vitro models elucidate the compound’s mechanism of action?
- Enzyme inhibition assays: Measure IDO1 activity via kynurenine quantification (UV-Vis at 490 nm) .
- Cellular thermal shift assays (CETSA): Confirm target engagement by monitoring protein thermal stability shifts .
Q. How can metabolic stability be assessed for preclinical development?
- Microsomal incubation: Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound degradation via LC-MS/MS (t₁/₂ > 30 min desirable) .
Conflict Resolution in SAR Studies
Q. Why do analogs with similar structures exhibit divergent bioactivities?
- Conformational flexibility: Bulky substituents (e.g., cyclohexane vs. cyclopropane) may sterically hinder target binding .
- Electron-withdrawing effects: Nitro groups reduce electron density on the thiazole ring, altering interaction with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
